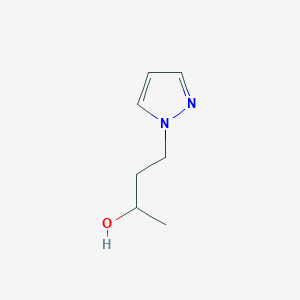
4-(1H-pyrazol-1-yl)butan-2-ol
描述
4-(1H-pyrazol-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding, given the presence of a hydroxyl group and a pyrazole ring in its structure .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have shown various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-(1H-pyrazol-1-yl)butan-2-ol .
生物活性
4-(1H-pyrazol-1-yl)butan-2-ol is an organic compound characterized by a pyrazole ring and a butanol backbone. The biological activity of this compound is primarily attributed to its unique structural features, which include a hydroxyl group and the pyrazole moiety. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole structure, including this compound, exhibit significant anti-inflammatory properties. These compounds are believed to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes. For instance, studies have shown that similar pyrazole derivatives can reduce edema in animal models, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The antimicrobial activity of this compound has been noted in various studies. Compounds within this class have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The anticancer properties of pyrazole derivatives are particularly noteworthy. Research has indicated that these compounds may inhibit tubulin polymerization, which is a critical process in cancer cell division. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
The biological activity of this compound is linked to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole compounds often act as enzyme inhibitors, modulating the activity of key enzymes involved in inflammatory and metabolic pathways.
- Receptor Interaction : The presence of the hydroxyl group allows for hydrogen bonding with receptors, enhancing the compound's binding affinity and specificity.
Case Studies
Several studies have highlighted the biological activities associated with pyrazole derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema models. Compounds were found to significantly reduce inflammation compared to controls .
- Antimicrobial Evaluation : In another investigation, several pyrazole derivatives were tested against common pathogens. The results indicated that certain compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research : A series of pyrazole-based compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that specific derivatives led to significant reductions in cell viability in breast and lung cancer cell lines .
Data Summary
属性
IUPAC Name |
4-pyrazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIATZCBNIISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















